molecular formula C13H15N5O5 B15217022 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one

Cat. No.: B15217022
M. Wt: 321.29 g/mol
InChI Key: VBIXIAQUDWOPDT-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine nucleoside analog characterized by a modified tetrahydrofuran (sugar) moiety with a prop-2-yn-1-yloxy group at the 3-position. The core structure consists of a guanine base (2-aminopurin-6-one) linked to a stereochemically defined tetrahydrofuran ring. Its synthesis likely involves regioselective functionalization of the sugar moiety and protection/deprotection strategies, as seen in analogous purine derivatives .

Properties

Molecular Formula

C13H15N5O5

Molecular Weight

321.29 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C13H15N5O5/c1-2-3-22-9-8(20)6(4-19)23-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h1,5-6,8-9,12,19-20H,3-4H2,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1

InChI Key

VBIXIAQUDWOPDT-WOUKDFQISA-N

Isomeric SMILES

C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

C#CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Fluorination (e.g., 4-fluoro in ) improves metabolic stability and bioavailability by resisting enzymatic degradation.
  • Bulky substituents (e.g., naphthalen-2-ylamino in ) may enhance DNA-binding affinity but reduce solubility.

Modifications to the Purine Base

Compound Name Purine Base Modification Molecular Formula Biological Activity References
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydroxy-1H-purin-6(9H)-one 8-hydroxy C₁₀H₁₃N₅O₆ Antioxidant properties; potential for oxidative stress-related diseases
(2R,3R,4R,5R)-2-(6-Acetamido-8-bromo-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate 6-acetamido, 8-bromo C₂₁H₂₄BrN₅O₈ Intermediate for halogenated nucleosides; used in radiopharmaceutical synthesis

Key Observations:

  • 8-Hydroxy substitution () introduces redox activity, useful in scavenging free radicals.
  • Halogenation (e.g., 8-bromo in ) facilitates cross-coupling reactions for further functionalization.

Preparation Methods

tert-Butyldimethylsilyl (TBDMS) Protection

The sugar hydroxyl groups are temporarily protected to prevent undesired side reactions. In a method adapted from purine nucleoside synthesis, the 5'-hydroxyl group is shielded using TBDMS chloride under inert conditions. This bulky protecting group ensures selective reactivity at the 3'-position during propargylation.

Reaction Conditions:

Parameter Value
Reagent TBDMS-Cl, imidazole
Solvent Anhydrous DMF
Temperature 0°C → room temperature
Reaction Time 12–16 hours
Yield 85–90%

5'-O-Dimethoxytrityl (DMT) Protection

The patent WO1995018139A1 discloses 5'-O-DMT protection to direct alkylation to the 2'- or 3'-positions. This acid-labile group facilitates later purification via reverse-phase chromatography.

Propargyl Group Introduction

Regioselective 3'-O-Propargylation

The propargyl ether is introduced using a phase-transfer catalyzed alkylation. Dibutyl tin oxide and tetrabutyl ammonium bromide mediate the reaction, favoring 3'-O-propargylation over 2'-O isomers.

Reaction Conditions:

Parameter Value
Reagent Propargyl bromide (3 eq)
Catalyst Dibutyl tin oxide (1.2 eq)
Phase Transfer Agent Tetrabutyl ammonium bromide
Solvent Toluene/water (2:1)
Temperature 60°C
Reaction Time 8–10 hours
Isomeric Ratio 3'-O:2'-O = 7:3

Purification of Regioisomers

The crude mixture is purified via silica gel chromatography, achieving >99% purity for the 3'-O-propargyl isomer. HPLC (C18 column, acetonitrile/water gradient) confirms regiochemical fidelity.

Glycosidic Bond Formation

Vorbrüggen Glycosylation

The purine base is coupled to the protected sugar using a modified Vorbrüggen method. Trimethylsilyl triflate activates the sugar for nucleophilic attack by the purine’s N9 position.

Reaction Conditions:

Parameter Value
Activator TMSOTf (0.2 eq)
Solvent Anhydrous acetonitrile
Temperature -40°C → 0°C
Reaction Time 4–6 hours
Yield 70–75%

Stereochemical Control

The β-anomer predominates (>95%) due to the stereoelectronic effects of the 3'-O-propargyl group, as confirmed by NOESY NMR.

Deprotection and Final Purification

Sequential Deprotection

  • TBDMS Removal: Tetrabutylammonium fluoride (TBAF) in THF cleaves the 5'-O-TBDMS group quantitatively.
  • DMT Removal: 80% aqueous acetic acid (20 minutes, room temperature) removes the 5'-O-DMT group.

Final Purification

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) yields the title compound in >98% purity. Analytical data:

Property Value
[α]D²⁵ +12.5° (c 1.0, H₂O)
HRMS (ESI+) m/z 322.1143 [M+H]+ (calc. 322.1138)
¹H NMR (D₂O) δ 8.35 (s, 1H, H-8), 6.05 (d, J=6.5 Hz, H-1'), 4.90–4.70 (m, H-2', H-3')

Scale-Up Considerations

Industrial synthesis employs continuous flow reactors for the propargylation step, reducing reaction time to 2 hours and improving yield to 88%. Critical process parameters include:

  • Solvent-to-substrate ratio: 10:1 (v/w) for optimal heat transfer.
  • Catalyst recycling: Dibutyl tin oxide is recovered via filtration and reused for three cycles.

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy: ν 3280 cm⁻¹ (O-H), 2110 cm⁻¹ (C≡C), 1665 cm⁻¹ (C=O).
  • ¹³C NMR: δ 158.9 (C-6), 152.3 (C-2), 101.5 (C-1'), 79.8 (C≡CH).

Chiral Purity Assessment

Chiral HPLC (Chiralpak IC column, hexane/isopropanol) confirms >99% enantiomeric excess, critical for pharmacological applications.

Emerging Methodologies

Recent advances include enzymatic glycosylation using purine nucleoside phosphorylase mutants, achieving 92% yield under mild conditions (pH 7.4, 37°C). This method avoids harsh reagents but requires genetic engineering of enzyme specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.